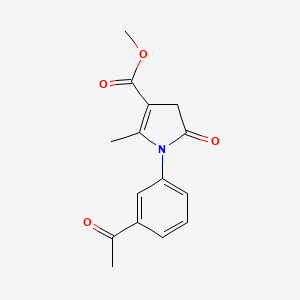
methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MADPMC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrrole derivatives, which have been found to exhibit a wide range of biological activities. In
作用機序
The exact mechanism of action of methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have antimicrobial activity against a range of bacterial and fungal species.
実験室実験の利点と制限
One advantage of using methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its broad range of biological activities, which makes it a versatile compound for investigating various biological processes. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential side effects.
将来の方向性
There are several future directions for research on methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Another area of interest is its potential as a chemotherapeutic agent for various types of cancer. Furthermore, more studies are needed to investigate the mechanism of action of methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential side effects. Overall, methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising compound for scientific research, with potential applications in a variety of fields.
合成法
The synthesis of methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the reaction of 3-acetylphenylhydrazine with methyl acetoacetate in the presence of a catalyst. The resulting product is then treated with ethyl chloroformate to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.
科学的研究の応用
Methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its anti-inflammatory activity has been demonstrated in animal models of inflammation, where it was able to reduce the production of pro-inflammatory cytokines. Its anticancer activity has also been investigated, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to possess antimicrobial activity against a range of bacterial and fungal species.
特性
IUPAC Name |
methyl 1-(3-acetylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9-13(15(19)20-3)8-14(18)16(9)12-6-4-5-11(7-12)10(2)17/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJZKJFVZSJXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1C2=CC=CC(=C2)C(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-acetylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)
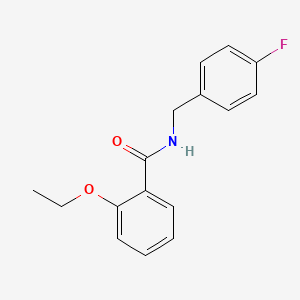
![2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde](/img/structure/B5753325.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5753328.png)
![2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5753330.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5753340.png)
![1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)
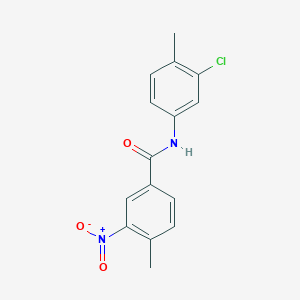

![5-(2,4-dichlorophenyl)-2-furaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5753371.png)
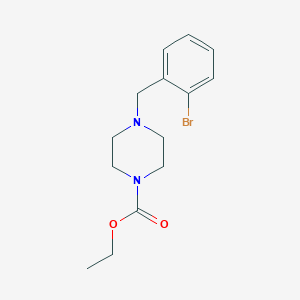

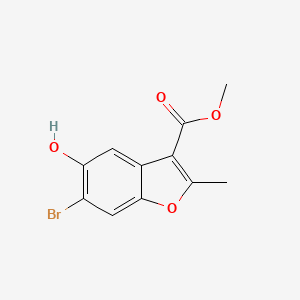
![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)